molecular formula C8H8BF3O3 B580238 3-Methoxy-4-(trifluoromethyl)phenylboronic acid CAS No. 1004775-33-0

3-Methoxy-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B580238
CAS No.: 1004775-33-0
M. Wt: 219.954
InChI Key: UHOZSZGYFBEVBA-UHFFFAOYSA-N
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Description

3-Methoxy-4-(trifluoromethyl)phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with a boronic acid functional group (-B(OH)2). The unique combination of these functional groups makes it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

3-Methoxy-4-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research, including:

Safety and Hazards

The safety data sheet for 3-Methoxy-4-(trifluoromethyl)phenylboronic acid indicates that it is hazardous. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 3-methoxy-4-(trifluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -78°C to room temperature

    Reagents: 3-Methoxy-4-(trifluoromethyl)phenyl magnesium bromide, trimethyl borate, water

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4)

    Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Conditions: Mild to moderate temperatures (25-80°C), inert atmosphere (e.g., nitrogen or argon)

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds

    Oxidation: 3-Methoxy-4-(trifluoromethyl)phenol

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-5-(trifluoromethyl)phenylboronic acid
  • 4-Methoxy-3-(trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethoxy)phenylboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid

Uniqueness

3-Methoxy-4-(trifluoromethyl)phenylboronic acid is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This positional arrangement can lead to different electronic and steric effects compared to its isomers, making it a valuable reagent for specific synthetic applications .

Properties

IUPAC Name

[3-methoxy-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c1-15-7-4-5(9(13)14)2-3-6(7)8(10,11)12/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOZSZGYFBEVBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(F)(F)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716601
Record name [3-Methoxy-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004775-33-0
Record name [3-Methoxy-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-4-(trifluoromethyl)phenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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